An In-depth Technical Guide to tert-Butyl 3,9-Diazabicyclo[3.3.1]nonane-9-carboxylate
An In-depth Technical Guide to tert-Butyl 3,9-Diazabicyclo[3.3.1]nonane-9-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, a key synthetic intermediate in medicinal chemistry. It details the synthesis, characterization, reactivity, and potential applications of this conformationally rigid bicyclic diamine, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Value of the 3,9-Diazabicyclo[3.3.1]nonane Scaffold
The 3,9-diazabicyclo[3.3.1]nonane core is a significant structural motif in medicinal chemistry. Its rigid, chair-chair or chair-boat conformation provides a fixed three-dimensional arrangement for appended functional groups, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] This scaffold is a key component in a variety of biologically active molecules, including ligands for nicotinic acetylcholine receptors (nAChRs) and opioid receptors.[1][2]
The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N9 position to form tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate offers a strategic advantage in multi-step syntheses. This protecting group deactivates the N9 nitrogen, allowing for selective functionalization at the N3 position. The Boc group can be readily removed under acidic conditions, providing a versatile handle for further chemical modification.[3]
Synthesis and Elucidation of Structure
The synthesis of the 3,9-diazabicyclo[3.3.1]nonane ring system was first reported by Barnes and Fales in 1953.[4] A modern adaptation of this approach, incorporating a selective Boc protection step, is outlined below.
General Synthetic Workflow
The synthesis commences with the construction of the parent bicyclic diamine, followed by selective protection of the N9 nitrogen.
Caption: General workflow for the synthesis of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of 3,9-Diazabicyclo[3.3.1]nonane. Based on the classical approach, this can be achieved through a multi-step sequence starting from a suitably substituted piperidine derivative.[4]
-
Step 2: Selective N9-Boc Protection. To a solution of 3,9-diazabicyclo[3.3.1]nonane in a suitable solvent such as dichloromethane or tetrahydrofuran, di-tert-butyl dicarbonate (Boc)₂O is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The steric hindrance around the N3 nitrogen is expected to favor the formation of the N9-protected product. Purification by column chromatography yields tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate.
Physicochemical and Spectroscopic Characterization
A summary of the key physicochemical properties is provided in the table below.
| Property | Value |
| CAS Number | 941295-31-4 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents |
| Storage | Store in a cool, dry, well-ventilated area |
Spectroscopic Analysis
While a publicly available, validated spectrum is not readily accessible, the expected NMR and mass spectrometry data are as follows:
-
¹H NMR: The spectrum is expected to show a characteristic signal for the tert-butyl group at approximately 1.4-1.5 ppm (9H, singlet). The protons on the bicyclic framework would appear as a series of complex multiplets in the range of 1.5-4.0 ppm.
-
¹³C NMR: The spectrum should display signals for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the bicyclic core would resonate in the aliphatic region.
-
Mass Spectrometry (ESI-MS): An exact mass measurement would confirm the molecular formula. The expected [M+H]⁺ ion would be at m/z 227.1754.
Reactivity and Chemical Transformations
The chemical behavior of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate is dominated by the nucleophilic N3 nitrogen and the acid-labile N9-Boc protecting group.
Reactions at the N3 Position
The N3 amine is available for a range of chemical modifications, including:
-
Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.
-
Acylation: Formation of amides via reaction with acid chlorides or anhydrides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Deprotection of the N9-Boc Group
The tert-butoxycarbonyl group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent.[3] This unmasks the N9 amine for subsequent functionalization.
Caption: Key reactivity pathways of tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The rigid 3,9-diazabicyclo[3.3.1]nonane scaffold is of considerable interest for the development of therapeutics targeting the central nervous system.[1] While specific applications of the title compound are not extensively documented in peer-reviewed literature, its utility can be inferred from studies on analogous structures.
Derivatives of the isomeric 3,7-diazabicyclo[3.3.1]nonane have shown promise as:
-
Ligands for Nicotinic Acetylcholine Receptors (nAChRs): These receptors are implicated in a range of neurological disorders, and the rigid scaffold can aid in achieving subtype selectivity.[2]
-
Orexin Receptor Antagonists: These are being investigated for the treatment of sleep disorders.[5]
tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate serves as a valuable starting material for the synthesis of libraries of compounds based on this scaffold for screening against various biological targets.
Safety and Handling
Based on safety data for structurally related compounds, tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate should be handled with care in a well-ventilated area.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]
Conclusion
tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate is a strategically important building block for the synthesis of complex nitrogen-containing molecules. Its rigid bicyclic structure and the presence of a versatile Boc-protecting group make it an attractive starting material for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in organic and medicinal chemistry.
References
-
Capot Chemical. (2024, September 19). MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved January 7, 2026, from [Link]
-
Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System1. Journal of the American Chemical Society, 75(4), 975–977. [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22863-22901. [Link]
-
Gündisch, D., & collaborators. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Bioorganic & Medicinal Chemistry, 21(21), 6486-6502. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Retrieved January 7, 2026, from [Link]
-
UCL Discovery. (n.d.). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of. Retrieved January 7, 2026, from [Link]
-
Gündisch, D., & collaborators. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry, 21(22), 7309-7329. [Link]
-
Preprints.org. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). US7427613B2 - 7-aryl-3,9-diazabicyclo(3.3.1)non-6-ene derivatives and their use as renin inhibitors in the treatment of hypertension, cardiovascular or renal diseases.
-
MDPI. (2019, January 31). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. capotchem.com [capotchem.com]
